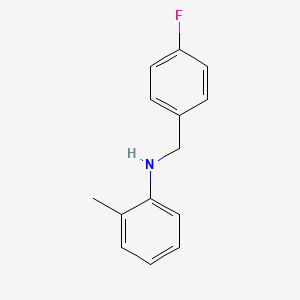

N-(4-Fluorobenzyl)-2-methylaniline

Description

BenchChem offers high-quality N-(4-Fluorobenzyl)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorobenzyl)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDDLDDCZKZPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-Fluorobenzyl)-2-methylaniline CAS 1020963-78-3 properties

The following technical guide provides an in-depth analysis of N-(4-Fluorobenzyl)-2-methylaniline (CAS 1020963-78-3), structured for researchers in medicinal chemistry and drug development.

CAS Registry Number: 1020963-78-3 Chemical Class: Secondary Aniline / Fluorinated Building Block Synonyms: N-(4-Fluorobenzyl)-o-toluidine; N-(4-Fluorobenzyl)-2-aminotoluene[][2][3]

Executive Summary

N-(4-Fluorobenzyl)-2-methylaniline is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical candidates.[][2][3] It combines two critical structural motifs: a 4-fluorobenzyl group (providing metabolic stability and lipophilicity) and an ortho-methyl aniline core (introducing steric constraints).[][2] This compound serves as a scaffold for developing kinase inhibitors, GPCR ligands, and ion channel modulators where restricted conformational flexibility and optimized ADME properties are required.[3]

Chemical Identity & Structural Analysis[1][3][4]

Core Identification

| Property | Detail |

| IUPAC Name | N-[(4-Fluorophenyl)methyl]-2-methylaniline |

| Molecular Formula | C₁₄H₁₄FN |

| Molecular Weight | 215.27 g/mol |

| SMILES | Cc1ccccc1NCc2ccc(F)cc2 |

| InChI Key | Predicted based on structure |

Pharmacophore Analysis

The molecule functions as a "linker-scaffold" in drug design.[][3] Its utility is derived from three specific zones:

-

The Fluorine Cap (Zone A): The para-fluorine atom blocks metabolic hydroxylation at the typically labile para-position of the benzyl ring, extending the half-life (

) of the parent drug.[2] -

The Secondary Amine (Zone B): A nucleophilic handle allowing for further derivatization (e.g., urea formation, amidation, or Buchwald-Hartwig coupling).[2][3]

-

The Ortho-Methyl Lock (Zone C): The methyl group at the 2-position of the aniline ring creates steric hindrance.[][2] This forces the N-benzyl group out of planarity with the aniline ring, potentially locking the bioactive conformation and improving selectivity against off-target proteins.[][2][3]

Physicochemical Properties (Predicted)

Note: As a specialized intermediate, experimental data is limited.[2][3] Values below are computationally predicted based on fragment contribution methods.

| Property | Value (Predicted) | Significance |

| Boiling Point | 335 ± 25 °C (at 760 mmHg) | Requires high-vacuum distillation for purification.[][2][3] |

| Density | 1.1 ± 0.1 g/cm³ | Slightly denser than water due to halogenation.[][3] |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic.[][2][3] The N-lone pair is delocalized into the |

| logP | ~4.2 | Highly lipophilic; likely requires organic co-solvents (DMSO, DCM) for solubilization.[2][3] |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH.[2][3] | Standard organic workup required.[][3] |

Synthetic Methodology

The most robust route to CAS 1020963-78-3 is Reductive Amination .[][2][3] This method avoids the over-alkylation byproducts common with direct alkylation (using benzyl halides).[2][3]

Protocol: Reductive Amination

Reaction: o-Toluidine + 4-Fluorobenzaldehyde

Reagents:

-

Substrate B: 4-Fluorobenzaldehyde [1.05 eq][][2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) [1.5 eq] or NaBH₄[2]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][3]

-

Acid Catalyst: Acetic Acid (AcOH) [1-2 eq][][2]

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-methylaniline (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in DCE under an inert atmosphere (

). Add Acetic Acid (1.0 eq). Stir at room temperature for 2–4 hours. Monitoring: Check by TLC/LCMS for the disappearance of the aniline.[3] -

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.

-

Quench: Quench carefully with saturated aqueous

until pH > 8. -

Extraction: Separate phases. Extract the aqueous layer with DCM (

).[2][3] -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Synthesis Logic Diagram

Caption: One-pot reductive amination workflow for high-yield synthesis.

Applications in Drug Discovery

This compound is rarely the final drug but rather a critical "building block."[3]

Structural Activity Relationship (SAR) Utility

-

Kinase Inhibition: The 2-methylaniline motif is a classic "hinge binder" mimic or hydrophobic pocket filler in kinase inhibitors (e.g., similar to the Dasatinib core logic).[2][3]

-

GPCR Ligands: The 4-fluorobenzyl group is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor antagonists, providing necessary lipophilic interactions while blocking metabolic degradation.[][2][3]

Mechanistic Diagram: Pharmacophore Features

Caption: Pharmacophore dissection highlighting the functional roles of specific substituents.

Safety & Handling

Warning: As an aniline derivative, this compound should be treated as potentially toxic and carcinogenic.[3]

-

Hazard Classification (GHS):

-

Handling Protocol:

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2][3] Link[2]

-

Purser, S., et al. (2008).[2][3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[2][3] Link

-

National Toxicology Program. (2014).[][2][3] "Report on Carcinogens, Monograph on o-Toluidine." U.S. Department of Health and Human Services.[][3] Link[2]

-

PubChem Database. "Compound Summary: 2-Methylaniline (o-Toluidine)."[][2][3] National Center for Biotechnology Information.[][3] Link[2]

Sources

An In-depth Technical Guide to N-(4-fluorobenzyl)-o-toluidine: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of N-(4-fluorobenzyl)-o-toluidine, a substituted secondary aromatic amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines robust synthetic protocols based on established methodologies, and provides a predictive analysis of its spectroscopic profile. The insights herein are synthesized from foundational chemical principles and data from analogous structures, offering a validated framework for the synthesis and study of this compound and its derivatives.

Molecular Structure and Physicochemical Properties

N-(4-fluorobenzyl)-o-toluidine, with the molecular formula C₁₄H₁₄FN, is a secondary amine featuring an o-toluidine core N-alkylated with a 4-fluorobenzyl group. The structure combines the steric and electronic features of a 1,2-disubstituted aniline with the electronically modified benzyl moiety.

The core chemical structure is as follows:

Caption: 2D Chemical Structure of N-(4-fluorobenzyl)-o-toluidine.

The introduction of a methyl group at the ortho position of the aniline ring introduces steric hindrance around the nitrogen atom, which can influence its reactivity and conformational flexibility. The fluorine atom on the benzyl ring acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. This modification can impact the molecule's lipophilicity, metabolic stability, and potential for hydrogen bonding, making it an interesting scaffold for medicinal chemistry applications.[1]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₄H₁₄FN | - |

| Molecular Weight | 215.27 g/mol | - |

| XLogP3 | ~3.8 | Prediction based on analogs |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 (N and F) | - |

| Rotatable Bonds | 2 | - |

Synthesis Methodologies

The synthesis of N-substituted toluidine derivatives can be reliably achieved through several established pathways. For N-(4-fluorobenzyl)-o-toluidine, reductive amination represents the most efficient and high-yielding approach. Direct N-alkylation serves as a viable, albeit potentially less selective, alternative.

Primary Recommended Pathway: Reductive Amination

Rationale: Reductive amination is a cornerstone of amine synthesis, valued for its high efficiency and selectivity, particularly for generating secondary amines.[2][3] This one-pot or two-step process first involves the condensation of an amine (o-toluidine) with an aldehyde (4-fluorobenzaldehyde) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the target secondary amine. This method avoids the common issue of over-alkylation to the tertiary amine, which can be a significant side reaction in direct alkylation methods.[2] The use of a mild reducing agent like sodium borohydride or catalytic hydrogenation ensures that the aldehyde is not prematurely reduced before imine formation.

A highly reliable procedure, adapted from a proven protocol for the synthesis of N-benzyl-toluidine derivatives published in Organic Syntheses, is detailed below.[4]

Caption: Experimental workflow for reductive amination synthesis.

Experimental Protocol: Synthesis via Reductive Amination

-

Imine Formation: In a round-bottom flask, combine o-toluidine (1.0 equiv.) and 4-fluorobenzaldehyde (1.0 equiv.). The reaction is often exothermic. Allow the mixture to stir at room temperature for 30 minutes. It is generally unnecessary to isolate the intermediate Schiff base.[4]

-

Solvent Addition: Dilute the mixture with a suitable solvent such as 95% ethanol or diethyl ether (approx. 2 mL per gram of starting material).

-

Reduction (Method A - Catalytic Hydrogenation):

-

Transfer the solution to a high-pressure hydrogenation apparatus.

-

Carefully add Raney nickel catalyst (approx. 8-10% by weight relative to the amine).[4]

-

Seal the vessel and pressurize with hydrogen gas to 500-1000 psi.

-

Shake the reaction vessel continuously at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 1-2 hours.

-

-

Reduction (Method B - Chemical Reduction):

-

Cool the ethanolic solution of the imine in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

-

Work-up and Isolation:

-

(Method A): Carefully filter the Raney nickel catalyst through a pad of Celite. Caution: Raney nickel is pyrophoric and should be kept wet with solvent at all times.[4]

-

(Method B): Quench the reaction by slowly adding water. Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent in vacuo to yield the crude product.

-

-

Purification: The crude N-(4-fluorobenzyl)-o-toluidine can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Alternative Pathway: Direct N-Alkylation

Rationale: Direct N-alkylation via an Sₙ2 reaction is another fundamental method for forming C-N bonds.[5] This pathway involves reacting o-toluidine with an alkylating agent, 4-fluorobenzyl chloride or bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, driving the reaction to completion. While straightforward, this method carries a risk of dialkylation, forming the tertiary amine N,N-bis(4-fluorobenzyl)-o-toluidine, especially if the reaction is not carefully controlled. The steric hindrance from the ortho-methyl group on toluidine can help mitigate, but not eliminate, this side reaction.

Experimental Protocol: Synthesis via Direct N-Alkylation

-

Reactant Setup: To a round-bottom flask, add o-toluidine (1.0 equiv.), a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv.), and a polar aprotic solvent like acetonitrile or DMF.

-

Alkylation: Add 4-fluorobenzyl bromide (1.1 equiv.) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the starting material is consumed, cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired secondary amine from unreacted starting materials and the dialkylated byproduct.

Spectroscopic Characterization Profile

As no complete experimental dataset for N-(4-fluorobenzyl)-o-toluidine is readily available, the following characterization data is predicted based on established principles of spectroscopy and analysis of closely related, structurally analogous compounds such as N-benzyl-o-toluidine and other substituted N-benzyl anilines.[6][7][8]

Caption: Spectroscopic techniques for structural validation.

Table 2: Predicted Spectroscopic Data for N-(4-fluorobenzyl)-o-toluidine

| Technique | Predicted Signal/Peak | Assignment and Rationale |

| ¹H NMR (CDCl₃) | δ ~7.3-7.0 ppm (m, 4H) | Protons on the 4-fluorobenzyl ring (AA'BB' system). |

| δ ~7.2-6.6 ppm (m, 4H) | Aromatic protons of the o-toluidine ring. | |

| δ ~4.35 ppm (s, 2H) | Benzylic methylene protons (-CH₂-). The singlet indicates free rotation. | |

| δ ~4.0 ppm (br s, 1H) | Amine proton (-NH-). Signal may be broad and its position is concentration-dependent. | |

| δ ~2.2 ppm (s, 3H) | Methyl protons (-CH₃) on the o-toluidine ring. | |

| ¹³C NMR (CDCl₃) | δ ~148-145 ppm | C-N carbon of the o-toluidine ring. |

| δ ~163-160 ppm (d, ¹JCF ≈ 245 Hz) | C-F carbon of the 4-fluorobenzyl ring. Large coupling constant is characteristic. | |

| δ ~135-115 ppm | Remaining aromatic carbons. Signals for carbons ortho and meta to fluorine will appear as doublets due to C-F coupling. | |

| δ ~48 ppm | Benzylic methylene carbon (-CH₂-). | |

| δ ~17 ppm | Methyl carbon (-CH₃). | |

| FT-IR (neat) | ~3400 cm⁻¹ | N-H stretching vibration (secondary amine). |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretching. | |

| ~2950-2850 cm⁻¹ | Aliphatic C-H stretching (benzylic CH₂ and methyl CH₃). | |

| ~1600, ~1510 cm⁻¹ | C=C aromatic ring stretching vibrations. | |

| ~1320-1250 cm⁻¹ | C-N stretching vibration. | |

| ~1220 cm⁻¹ | Strong C-F stretching vibration. | |

| Mass Spec. (EI) | m/z = 215 | Molecular ion peak [M]⁺. |

| m/z = 109 | Fragment corresponding to the 4-fluorobenzyl cation [C₇H₆F]⁺. | |

| m/z = 106 | Fragment corresponding to the loss of the benzyl group, [C₇H₈N]⁺. |

Applications and Field Insights

N-benzyl aniline derivatives are a class of compounds with significant utility in medicinal chemistry and materials science.[1][9] While specific applications for N-(4-fluorobenzyl)-o-toluidine are not yet documented, its structural motifs suggest several promising avenues for research.

-

Drug Discovery Scaffold: The N-benzyl aniline core is present in various biologically active molecules. Derivatives have shown potential as antibacterial, antifungal, and enzyme inhibitors, such as carbonic anhydrase and acetylcholinesterase inhibitors.[1][9] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

-

Organic Synthesis Intermediate: This compound serves as a valuable intermediate for synthesizing more complex heterocyclic structures, such as substituted quinolines or other nitrogen-containing ring systems.

-

Materials Science: Aromatic amines are foundational components in the synthesis of polymers, dyes, and corrosion inhibitors. The specific substitution pattern of this molecule could be explored for the development of novel materials with tailored electronic or physical properties.

Conclusion

This technical guide establishes a comprehensive foundational understanding of N-(4-fluorobenzyl)-o-toluidine. By leveraging established, reliable synthetic protocols and predictive spectroscopic analysis based on authoritative data from analogous compounds, researchers are equipped with a self-validating framework to approach the synthesis, characterization, and exploration of this molecule. The detailed methodologies and causal explanations provide the necessary scientific integrity for its inclusion in advanced research and development programs.

References

-

Allen, C. F. H.; VanAllan, J. N-Benzyl-m-toluidine. Organic Syntheses. 1947, 27 , 12. DOI: 10.15227/orgsyn.027.0012. [Link]

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79402, N-Benzyl-o-toluidine. [Link]

-

NIST. N-benzyl-o-toluidine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61 (11), 3849–3862. [Link]

-

Ulusoy, M.; Gümrükçüoğlu, N.; et al. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. 2021, 14 (3), 102988. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7242, o-Toluidine. [Link]

-

Schrock, A. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ataman Kimya. o-TOLUIDINE. [Link]

-

Ramadass, S. K.; et al. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Journal of Advances in Physics. 2015, 8 (3). [Link]

Sources

- 1. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Benzyl-o-toluidine | C14H15N | CID 79402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-benzyl-o-toluidine [webbook.nist.gov]

- 9. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

Physicochemical and Structural Profiling

An in-depth technical analysis of the molecular formula C14H14FN requires moving beyond basic stoichiometry to understand its structural isomers, physicochemical behavior, and utility in advanced synthetic chemistry. While this formula can represent several isomers—such as 4-Fluoro-3',5'-dimethylbiphenyl-3-amine[1] or Benzyl-(2-fluoro-benzyl)-amine[2]—the most prominent and synthetically valuable isomer in drug discovery is Benzyl[(4-fluorophenyl)methyl]amine (also known as N-benzyl-4-fluorobenzylamine)[3].

As a highly versatile secondary amine, this compound serves as a critical Active Pharmaceutical Ingredient (API) intermediate, a building block for riboswitch ligands, and a substrate in complex transition-metal-catalyzed cross-couplings[4]. This whitepaper provides a comprehensive guide to the analytical profiling, synthetic methodologies, and pharmacological applications of C14H14FN.

To effectively utilize C14H14FN in drug design, researchers must first understand its fundamental physicochemical properties. The presence of the fluorine atom significantly alters the electron density of the benzyl ring, enhancing metabolic stability and modulating the basicity of the adjacent secondary amine.

Table 1: Quantitative Physicochemical Data for Benzyl[(4-fluorophenyl)methyl]amine

| Parameter | Value | Analytical Significance / Source |

| Molecular Formula | C14H14FN | Defines elemental composition[3]. |

| Molecular Weight | 215.27 g/mol | Critical for stoichiometric calculations[3]. |

| Exact Mass | 215.1110 Da | Target value for High-Resolution Mass Spectrometry (HRMS)[3]. |

| XLogP3 | 2.8 | Indicates moderate lipophilicity, favorable for cellular permeability[3]. |

| Topological Polar Surface Area | 12.0 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential[3]. |

| Boiling Point | 309.5 ºC (at 760 mmHg) | Dictates the choice of thermal purification methods (e.g., distillation)[5]. |

Synthetic Methodologies: Reductive Amination

The most robust method for synthesizing Benzyl[(4-fluorophenyl)methyl]amine is the reductive amination of 4-fluorobenzaldehyde with benzylamine. The protocol below is designed as a self-validating system to ensure high yield and prevent over-reduction.

Protocol 1: Step-by-Step Synthesis of C14H14FN

-

Imine Formation : Dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.05 equivalents of benzylamine in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is selected over protic solvents (like methanol) to minimize water stabilization, thereby driving the thermodynamic equilibrium toward the Schiff base (imine) intermediate.

-

-

Acid Catalysis : Add 1.2 equivalents of glacial acetic acid.

-

Causality: Mildly acidic conditions (pH ~4-5) protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without fully protonating the amine nucleophile, which would otherwise halt the reaction.

-

-

In-Process Control (Self-Validation Checkpoint) : Before proceeding, analyze an aliquot via Thin-Layer Chromatography (TLC).

-

Validation: The complete disappearance of the UV-active aldehyde spot validates that the imine formation is complete. Proceeding without this check risks generating 4-fluorobenzyl alcohol as a major by-product during the reduction phase.

-

-

Reduction : Cool the reaction to 0 ºC and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) in portions.

-

Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it highly selective for the protonated iminium ion over any unreacted aldehyde, ensuring a clean conversion.

-

-

Workup and Purification : Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate under reduced pressure.

Figure 1: Step-by-step reductive amination workflow for synthesizing C14H14FN.

Analytical Characterization and Validation

To guarantee the trustworthiness of the synthesized C14H14FN, orthogonal analytical techniques must be employed.

Protocol 2: LC-MS and NMR Validation

-

High-Resolution Mass Spectrometry (HRMS) :

-

Method : Inject the sample onto a C18 reverse-phase column using a mobile phase of 0.1% formic acid in water/acetonitrile.

-

Causality : Formic acid ensures the secondary amine remains protonated throughout the chromatographic run, preventing peak tailing and maximizing ionization efficiency in the Electrospray Ionization (ESI+) source.

-

Validation : The protocol is validated by the detection of the exact[M+H]+ adduct at m/z 216.1183[4].

-

-

F Nuclear Magnetic Resonance (NMR) :

-

Method : Dissolve the purified product in CDCl3 and acquire the

F spectrum at 376 MHz. -

Validation : The presence of a single, sharp multiplet at approximately -117.9 ppm validates the structural integrity of the fluorinated aromatic ring[4]. If additional fluorine peaks are observed, it indicates cross-contamination or unwanted defluorination, triggering immediate repurification.

-

Pharmacological & Advanced Synthetic Applications

The C14H14FN scaffold is not merely an end-product; it is a highly programmable node in drug discovery.

-

Transition-Metal Catalysis : The secondary amine of C14H14FN acts as an excellent nucleophile in Pd/CuH-catalyzed reductive cross-coupling reactions with terminal alkenes. This methodology allows for the rapid construction of complex, sterically hindered tertiary amines without the need for harsh alkylating agents[4].

-

Heterocycle Synthesis : In Catellani-type reactions, derivatives of this scaffold are used to synthesize highly substituted indoles and dihydroimidazoles, which are privileged structures in oncology and neurology[6].

-

Riboswitch Ligands : Fluorinated benzylamines are actively screened as ligands for TPP-sensing and adenine-sensing riboswitches. The fluorine atom provides a critical hydrogen-bond acceptor site that enhances binding affinity within the RNA pocket.

Figure 2: Logical relationship of C14H14FN in catalytic reactions and drug discovery.

References

-

Title: Benzyl[(4-fluorophenyl)methyl]amine | C14H14FN | CID 784761 Source: PubChem, National Library of Medicine URL: [Link]

-

Title: Ligand-Controlled, Pd/CuH-Catalyzed Reductive Cross-Coupling of Terminal Alkenes and N Source: Chemical Science, The Royal Society of Chemistry (RSC) URL: [Link]

-

Title: ChemBioChem: TPP-sensing riboswitch validation Source: D-NB.info (German National Library) URL: [Link]

-

Title: The Use of Catellani-Type Reactions for the Synthesis of Heterocycles Source: Scholaris URL: [Link]

Sources

N-(4-Fluorobenzyl)-2-methylaniline safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of N-(4-Fluorobenzyl)-2-methylaniline

Disclaimer: A comprehensive, officially registered Safety Data Sheet (SDS) for N-(4-Fluorobenzyl)-2-methylaniline is not publicly available at the time of this writing. This guide has been meticulously compiled by a Senior Application Scientist to provide an expert-level safety assessment based on the known hazards of structurally analogous compounds, including substituted anilines. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a preliminary safety reference. All handling of this substance must be conducted by trained professionals in a controlled laboratory environment, assuming the compound is hazardous.

Introduction and Expert Analysis

N-(4-Fluorobenzyl)-2-methylaniline is a substituted secondary aromatic amine. Its structure combines a 2-methylaniline (o-toluidine) core with a 4-fluorobenzyl group attached to the nitrogen atom. From a toxicological and safety standpoint, the primary drivers of its hazard profile are the aniline moiety and the organofluorine component.

-

Aniline Core: Aromatic amines are a well-documented class of compounds with potential for significant toxicity. Their primary hazard is absorption into the body, which can lead to the formation of methemoglobin, a form of hemoglobin that cannot bind oxygen, resulting in cyanosis (a bluish discoloration of the skin) and other systemic effects. They are typically toxic via oral, dermal, and inhalation routes.

-

Fluorine Substitution: The presence of a fluorine atom on the benzyl group can alter the metabolic profile and reactivity of the molecule but does not negate the underlying hazards of the aniline structure. Hazardous decomposition under thermal stress may produce hydrogen fluoride, a highly corrosive and toxic gas.

Given the absence of specific data, a cautious approach is mandated. The safety protocols outlined in this document are derived from the established profiles of similar chemicals, such as 4-Fluoro-2-methylaniline and 4-Fluoro-N-methylaniline, to create a robust and self-validating system for safe handling.

Hazard Identification and Classification (Inferred)

Based on analogous compounds, N-(4-Fluorobenzyl)-2-methylaniline should be treated as a hazardous substance. The following GHS classifications are inferred and should be assumed until empirical data is available.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Hazardous to the Aquatic Environment, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[3] |

GHS Pictograms:

Caption: Inferred GHS Hazard Pictograms.

Physicochemical Properties (Estimated)

No empirical data is available for N-(4-Fluorobenzyl)-2-methylaniline. The properties of the related compound 4-Fluoro-2-methylaniline are provided for context.

| Property | Estimated Value for N-(4-Fluorobenzyl)-2-methylaniline | Data for 4-Fluoro-2-methylaniline (CAS 452-71-1) |

| Molecular Formula | C₁₄H₁₄FN | C₇H₈FN[2] |

| Molecular Weight | 215.27 g/mol | 125.14 g/mol [2][4] |

| Appearance | Likely a liquid or low-melting solid, colorless to yellow/orange. | Light yellow to orange clear liquid.[5] |

| Boiling Point | Data not available | 90-92 °C / 16 mmHg[4][5] |

| Density | Data not available | 1.126 g/mL at 25 °C[4][5] |

| Flash Point | Data not available (Assumed to be combustible) | 88 °C (190.4 °F) - closed cup[4] |

| Solubility | Likely insoluble in water; soluble in organic solvents. | No information available.[6] |

Safe Handling and Storage Protocol

The causality behind these protocols is to minimize all potential routes of exposure (inhalation, dermal, ingestion) and to prevent conditions that could lead to hazardous reactions or decomposition.

Step-by-Step Handling Protocol:

-

Engineering Controls Verification: Before handling, ensure a certified chemical fume hood is operational. The principle is to contain vapors at the source. Ensure an eyewash station and safety shower are accessible and tested.[7]

-

Personal Protective Equipment (PPE): Don appropriate PPE. This is the last line of defense.

-

Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended. Inspect for tears before use.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases (for decomposition products) is required.[8]

-

-

Chemical Handling:

-

Conduct all manipulations, including weighing and transfers, inside the chemical fume hood.

-

Use spark-proof tools and avoid proximity to ignition sources (open flames, hot plates).[7]

-

Keep containers tightly closed when not in use to prevent vapor release.

-

-

Storage:

-

Store in a cool, dry, well-ventilated, and locked area.[1]

-

Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[6][7] The rationale is to prevent exothermic or violent reactions.

-

The container must be clearly labeled with the chemical name and all relevant hazard pictograms.

-

Caption: Standard workflow for safely handling hazardous anilines.

Emergency and First-Aid Procedures

Rapid and correct response to exposure is critical to mitigate the toxic effects of aniline derivatives.

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

-

Spill Response: Evacuate the area and remove all ignition sources. Ventilate the space. Wearing full PPE, contain the spill and absorb it with an inert material (e.g., sand, vermiculite). Collect the waste in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[6][8]

Stability, Reactivity, and Toxicological Insights

-

Reactivity Profile: The compound is expected to be stable under normal storage conditions.[6] However, it will likely react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7]

-

Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and other ignition sources.[6]

-

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][8]

Caption: Relationship between the substance and its primary chemical hazards.

-

Toxicological Summary: The primary toxicological concern is acute toxicity through all major routes of exposure. The toxic effects are characteristic of aniline compounds, with the central nervous system and blood (methemoglobinemia) being potential targets. Symptoms of overexposure may include headache, dizziness, nausea, and cyanosis.[6][7] The substance is also expected to be an irritant to the skin, eyes, and respiratory system.[1][3] Long-term exposure data is not available, but caution is warranted.

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Disposal should be handled by a licensed professional waste disposal service. Do not allow this chemical to be released into the environment.[1]

References

-

PubChem Compound Summary for CID 67982, 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]

-

4-Fluoro-2-methylaniline. Chemsrc.com. [Link]

-

PubChem Compound Summary for CID 90278776, N-(4-fluorophenyl)-2-methylaniline. National Center for Biotechnology Information. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Fluoro-4-methylaniline - Safety Data Sheet [chemicalbook.com]

Fluorinated N-Benzyl Anilines: Strategic Building Blocks for Medicinal Chemistry

Executive Summary

The fluorinated N-benzyl aniline scaffold represents a privileged structural motif in modern drug discovery, offering a critical balance between lipophilicity, metabolic stability, and target affinity. Unlike their non-fluorinated counterparts, these building blocks leverage the high electronegativity (3.98 Pauling scale) and strong C-F bond (approx. 116 kcal/mol) of fluorine to modulate the physicochemical profile of the aniline nitrogen.

This guide details the strategic application of these blocks, focusing on their role in preventing quinone-diimine toxicity , optimizing Kv7 channel openers (e.g., Retigabine analogs), and providing robust synthetic protocols for their generation.

Strategic Rationale: The Fluorine Effect[1][2]

Metabolic Blocking & Safety

The primary utility of incorporating fluorine into the N-benzyl aniline scaffold is the mitigation of oxidative metabolism. Non-fluorinated anilines are prone to cytochrome P450-mediated hydroxylation, often leading to toxic metabolites.

-

Para-Blocking: Substitution at the para-position of the benzyl ring (e.g., 4-fluorobenzyl) blocks CYP450-mediated hydroxylation, a common clearance pathway.

-

Prevention of Bioactivation: A critical liability of aniline-based drugs (e.g., Retigabine , Flupirtine ) is their oxidation to reactive azaquinone diimines , which can cause hepatotoxicity and tissue discoloration. Introducing electron-withdrawing fluorine atoms on the aniline ring lowers the electron density of the nitrogen lone pair, increasing the oxidation potential and making the formation of these toxic intermediates energetically unfavorable.

Physicochemical Modulation (pKa & LogP)

Fluorination systematically lowers the basicity of the aniline nitrogen, reducing the percentage of ionized drug at physiological pH. This is crucial for membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Impact of Fluorination on Aniline Scaffolds

| Compound | Structure | pKa (Conjugate Acid) | LogP (Approx) | Electronic Effect |

| Aniline | Ph-NH₂ | 4.60 | 0.90 | Reference |

| 4-Fluoroaniline | 4-F-Ph-NH₂ | 4.65 | 1.15 | Inductive withdrawal (-I) balanced by resonance (+R) |

| 2-Fluoroaniline | 2-F-Ph-NH₂ | 4.40 | 1.12 | Strong inductive effect; ortho-effect |

| 2,4-Difluoroaniline | 2,4-F₂-Ph-NH₂ | 4.05 | 1.35 | Additive electron withdrawal |

| 3-Fluoroaniline | 3-F-Ph-NH₂ | 3.50 | 1.15 | Pure inductive withdrawal (meta) |

Expert Insight: Note that 3-fluoro substitution often has a more dramatic effect on lowering pKa than 4-fluoro substitution. In 4-fluoroaniline, the fluorine atom can donate electron density back to the ring via resonance (+R), partially counteracting the inductive withdrawal (-I). In the 3-position, only the -I effect is operative.

Synthetic Architectures & Protocols

The synthesis of fluorinated N-benzyl anilines is typically achieved via two primary pathways: Reductive Amination (Method A) for standard substrates, and Buchwald-Hartwig Coupling (Method B) for electron-deficient or sterically hindered systems.

Diagram 1: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronic properties.

Method A: Reductive Amination (The Standard Protocol)

This is the most robust method for synthesizing N-benzyl anilines when starting from a fluorinated aniline and a benzaldehyde (or vice versa).

Protocol:

-

Imine Formation: Charge a reaction vessel with 4-fluoroaniline (1.0 equiv) and benzaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE).

-

Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

-

Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material.

-

-

Workup: Stir at room temperature overnight. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

Method B: Buchwald-Hartwig Cross-Coupling

Used when reductive amination fails, particularly when the aniline is highly deactivated (e.g., poly-fluorinated) or when starting from an aryl halide.

Protocol:

-

Reagents: Combine 4-bromo-2-fluoroaniline (1.0 equiv), benzylamine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%) in dry Toluene.

-

Degassing: Sparge the solvent with Argon for 15 minutes to remove oxygen (critical for Pd(0) catalyst life).

-

Reaction: Heat to 100°C for 12–18 hours.

-

Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via silica gel chromatography.

Case Study: Retigabine & Next-Gen Analogs

Retigabine (Ezogabine) is a first-in-class Kv7 potassium channel opener used for epilepsy. Its core structure features a tri-amino-phenyl scaffold linked to a 4-fluorobenzyl group.[1]

-

The Problem: Retigabine suffers from chemical instability. The electron-rich aniline core is susceptible to oxidation, forming a colored azaquinone diimine metabolite responsible for retinal pigmentation and skin discoloration (blue-grey skin).

-

The Fluorine Solution (SF0034): Researchers developed analogs like SF0034 and RL-81 by introducing a fluorine atom directly onto the central aniline ring (position 3).

-

Mechanism: The electron-withdrawing fluorine stabilizes the HOMO of the aniline, raising the oxidation potential. This prevents the formation of the toxic quinone intermediate while maintaining (or even improving) potency at the Kv7.2/7.3 channel.

-

Diagram 2: Metabolic Stabilization Mechanism

Caption: Comparison of metabolic fates: Fluorination prevents the formation of toxic azaquinone diimine intermediates.

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

-

Reed, N. L. (2015).[2] Synthesis of Retigabine Analogues for the Treatment of Tinnitus. University of Pittsburgh.

-

Miceli, F., et al. (2022). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator. ACS Chemical Neuroscience.

-

Beirow, K., et al. (2023). Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage. ChemMedChem.

-

BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis.

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.

Sources

Solubility Profiling and Solvent Selection for N-(4-Fluorobenzyl)-2-methylaniline

Topic: Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers[1][2]

Executive Summary

N-(4-Fluorobenzyl)-2-methylaniline (CAS: 1020963-78-3) is a secondary amine intermediate frequently employed in the synthesis of pharmaceutical pharmacophores, particularly in the development of kinase inhibitors and antihistamines.[1][2][3] Its structure comprises a lipophilic 2-methylaniline (o-toluidine) core N-alkylated with a 4-fluorobenzyl moiety.[1][2]

Understanding the solubility landscape of this compound is critical for three stages of development:

-

Reaction Optimization: Selecting solvents that maximize kinetic rates during reductive aminations or N-alkylations.[1][2]

-

Purification: Designing crystallization systems (solvent/antisolvent) to remove unreacted anilines or borate salts.[2]

-

Formulation: Assessing lipophilicity (LogP) for early-stage bioavailability modeling.

This guide provides a technical analysis of the compound's physicochemical behavior, predictive solubility modeling, and validated experimental protocols for determining precise solubility limits.[1][2]

Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric environment.[2]

| Property | Value (Predicted/Analog) | Structural Implication |

| Molecular Formula | C₁₄H₁₄FN | Moderate molecular weight (215.27 g/mol ) facilitates solubility in small-molecule organic solvents.[1][2] |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar solvents (DCM, Toluene).[2] |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weakly basic due to the electron-withdrawing fluorine and the steric hindrance of the ortho-methyl group.[1][2] Soluble in aqueous acid (pH < 3).[2] |

| H-Bond Donors | 1 (Secondary Amine) | Capable of acting as a donor in H-bonding solvents (Alcohols), but steric bulk limits interaction strength.[1][2] |

| Physical State | Oil or Low-Melting Solid | Low lattice energy suggests high solubility in compatible organic solvents compared to high-melting analogs.[1][2] |

Mechanistic Insight: The Fluorine Effect

The para-fluorine atom on the benzyl ring increases lipophilicity compared to the non-fluorinated parent.[1][2] Fluorine is bio-isosteric to hydrogen but significantly more lipophilic, reducing the compound's solubility in polar protic solvents like water and ethylene glycol while enhancing solubility in fluorinated solvents and chlorinated hydrocarbons.[2]

Solubility Landscape: Solvent Class Assessment

The following assessment categorizes solvents based on their interaction with N-(4-Fluorobenzyl)-2-methylaniline.

A. Chlorinated & Non-Polar Solvents (High Solubility)[2]

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene.[2]

-

Behavior: The compound is expected to be freely soluble (>100 mg/mL) .[2]

-

Application: Ideal for liquid-liquid extraction (LLE) workups.[1][2] The high solubility in DCM makes it the standard carrier solvent for column chromatography.[1][2]

B. Polar Aprotic Solvents (High Solubility)[2]

-

Solvents: THF, DMSO, DMF, Acetone.[2]

-

Behavior: Soluble to Freely Soluble .

-

Application: THF is the preferred solvent for synthesis (e.g., reductive amination with NaBH(OAc)₃) due to its ability to solubilize both the amine and the reducing agent intermediates.[1]

C. Polar Protic Solvents (Temperature Dependent)[1]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

-

Behavior: Moderately Soluble at RT; Soluble at Reflux. [1][2]

-

Application: These are the primary candidates for recrystallization .[2] The solubility differential between 25°C and 60°C allows for effective purification.[2]

D. Aliphatic Hydrocarbons (Low Solubility / Antisolvent)[1][2]

-

Behavior: Sparingly Soluble at RT.

-

Application: Excellent antisolvents .[2] Adding Hexane to a concentrated Toluene or Ethyl Acetate solution of the product will induce precipitation.[1][2]

Experimental Protocols

As specific empirical data is often proprietary, researchers must generate their own solubility curves.[2] Below are two orthogonal protocols: a rapid screen for early discovery and a rigorous equilibrium method for process development.

Protocol A: Visual Kinetic Solubility (High Throughput)

Best for: Rapid solvent screening with <50 mg of material.[1]

-

Preparation: Weigh 5 mg of N-(4-Fluorobenzyl)-2-methylaniline into a clear HPLC vial.

-

Titration: Add solvent in 10 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) where the oil/solid disappears and the solution becomes clear.[1][2] -

Calculation:

[1]

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)

Best for: Accurate data for crystallization design.[1][2]

-

Saturation: Add excess compound (approx. 100 mg) to 1 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if measuring at elevated temps).[2]

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).

-

Validation: Verify the solid residue (if solid) via XRPD to ensure no polymorph conversion or solvate formation occurred.

Workflow Visualization

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the appropriate solubility protocol based on development stage and material availability.

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on material constraints.

Figure 2: Purification Strategy Based on Solubility

This flow illustrates how to leverage the solubility profile for purification (Recrystallization vs. Extraction).[2]

Caption: Logic flow for purifying N-(4-Fluorobenzyl)-2-methylaniline using solubility differentials.

Synthesis & Application Context

The solubility profile directly dictates the synthesis strategy.[2] The standard synthesis involves the reductive amination of 4-fluorobenzaldehyde and 2-methylaniline.[1][2]

-

Reaction Solvent: Methanol or Dichloromethane (DCM) .[2]

-

Workup: Because the product is highly lipophilic (LogP ~4), aqueous workup is efficient.[2]

References

-

Compound Identification

-

Synthetic Methodology (Reductive Amination)

-

Solubility Measurement Protocols

-

General Properties of Fluoro-Anilines

Sources

A Senior Application Scientist's Guide to N-(4-Fluorobenzyl)-2-methylaniline: Synthesis, Sourcing, and Quality Control for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Importance

N-(4-Fluorobenzyl)-2-methylaniline is a substituted secondary amine that represents a valuable, yet specialized, building block for medicinal chemistry and drug development. Its structure combines three key motifs: a 2-methylaniline (o-toluidine) core, a secondary amine linker, and a 4-fluorobenzyl group. This combination is not accidental; it is a deliberate design element for creating molecules with finely tuned properties. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The methyl group provides steric influence, directing substitution reactions and affecting the molecule's conformation, while the fluorobenzyl moiety is crucial for establishing specific interactions, such as hydrogen bonds and dipole interactions, with protein targets.[1] This guide provides an in-depth analysis of the synthesis, sourcing, and critical quality control parameters for N-(4-Fluorobenzyl)-2-methylaniline at 97% purity, empowering researchers to confidently integrate this intermediate into their discovery workflows.

Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and screening.

| Property | Value | Source/Method |

| IUPAC Name | N-(4-Fluorobenzyl)-2-methylaniline | --- |

| Synonyms | N-(p-Fluorobenzyl)-o-toluidine | --- |

| CAS Number | 166258-52-4 | --- |

| Molecular Formula | C₁₄H₁₄FN | --- |

| Molecular Weight | 215.27 g/mol | Calculated |

| Appearance | Predicted: Off-white to pale yellow solid or oil | Inferred from similar anilines |

| Purity Specification | ≥ 97% | User Requirement |

Sourcing, Pricing, and Procurement Strategy

N-(4-Fluorobenzyl)-2-methylaniline is not a widely stocked, off-the-shelf commodity. Direct listings are rare, suggesting it is most often procured via custom synthesis. This necessitates a strategic approach to sourcing.

Causality of Sourcing Strategy: Standard chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific maintain vast inventories, but these are typically weighted towards more common building blocks.[4][5] The specific substitution pattern of this molecule places it in a specialty category. Companies that excel in custom synthesis and maintain catalogs of less common intermediates are the primary targets for procurement.

| Supplier Type | Examples | Typical Lead Time | Pricing | Key Considerations |

| Custom Synthesis | BLD Pharm, Fluorochem, Various CROs | 4-8 Weeks | Quote-based, typically higher per gram | Provides exact material needed, requires clear purity and analytical specifications in the contract. |

| Specialty Catalogs | BLD Pharm | Variable (Stock Dependent) | Quote-based | May occasionally have small research quantities in stock, reducing lead times.[6] |

| Peer Sourcing | Academic or Industry Collaborators | N/A | N/A | Useful for initial screening if a collaborator has previously synthesized the compound. |

Pricing for custom synthesis is highly variable and dependent on scale, required purity, and the supplier's synthetic route. Researchers should budget in the range of several hundred to a few thousand dollars for an initial 1-5 gram batch.

Recommended Synthesis and Purification Protocol

The most direct and reliable method for synthesizing N-(4-Fluorobenzyl)-2-methylaniline is through reductive amination. This choice is based on the high efficiency and selectivity of this reaction for forming secondary amines from primary amines and aldehydes.[7]

Synthetic Workflow: Reductive Amination

Caption: Synthetic workflow for N-(4-Fluorobenzyl)-2-methylaniline via reductive amination.

Step-by-Step Experimental Protocol

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder than reagents like sodium borohydride (NaBH₄), reducing the risk of over-alkylation or reduction of the aldehyde starting material before imine formation.[8] Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and intermediates.

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 5-10 mL per mmol of aniline). Stir until fully dissolved.

-

Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the solution. A slight excess ensures full conversion of the limiting aniline.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate Schiff base can be monitored by Thin Layer Chromatography (TLC). The imine should have a different Rf value than the starting materials.

-

Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 20-30 minutes. This controlled addition helps manage any exotherm.

-

Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC.

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and any acid byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to achieve ≥97% purity.

Quality Control and Purity Analysis (≥97%)

Verifying the purity and identity of the synthesized compound is a non-negotiable step. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of substituted anilines due to its high resolution and sensitivity.[9][10]

Analytical Workflow for Quality Control

Caption: Quality control workflow for purity and identity verification of the final product.

Detailed HPLC Protocol for Purity Assessment

Rationale: A reversed-phase C18 column is ideal for separating non-polar to moderately polar organic molecules like substituted anilines.[10] A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile) is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are effectively eluted and resolved. UV detection at 254 nm is a common choice for aromatic compounds.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[10] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape for amines. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min | Ensures elution of all components. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | Aromatic compounds absorb strongly at this wavelength. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Protocol Steps:

-

Standard/Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of the purified product in acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Run the gradient method and record the chromatogram.

-

Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

-

Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Confirmation: For definitive structural confirmation, the same method can be run on an LC-MS system to verify that the molecular weight of the main peak corresponds to the target compound (Expected [M+H]⁺ = 216.12).

Applications in Drug Development & Medicinal Chemistry

The N-(4-Fluorobenzyl)-2-methylaniline scaffold is a strategic asset in drug design. The fluorobenzyl group is particularly significant. Fluorine's high electronegativity can alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.[2][11]

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in many ATP-competitive kinase inhibitors. The fluorobenzyl group can be directed into hydrophobic pockets or form specific interactions within the kinase active site.

-

Intermediate for Complex Heterocycles: The secondary amine provides a reactive handle for further elaboration into more complex heterocyclic systems, which are hallmarks of modern pharmaceutical agents.

-

Fragment for Fragment-Based Lead Discovery (FBLD): This molecule can serve as a starting point in FBLD campaigns, where its binding to a target can be identified and then optimized by growing the molecule from its reactive vectors.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1007-1019. [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA Methods.[Link]

-

Sparrow Chemical. Fluorobenzyl Chloride Series. Sparrow Chemical Product Information.[Link]

-

Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. U.S. Department of Energy. Office of Scientific and Technical Information.[Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1036628-11-1|4-Chloro-N-(4-fluorobenzyl)-2-methylaniline|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ajrconline.org [ajrconline.org]

Methodological & Application

Application Note: Synthesis of N-(4-Fluorobenzyl)-2-methylaniline via Direct Reductive Amination

Strategic Rationale & Mechanistic Overview

The formation of carbon-nitrogen bonds is a foundational operation in medicinal chemistry and drug development. Among the available methodologies, direct reductive amination stands out for its high atom economy, scalability, and functional group tolerance. The synthesis of N-(4-fluorobenzyl)-2-methylaniline involves the coupling of 4-fluorobenzaldehyde with 2-methylaniline (o-toluidine).

This transformation proceeds via a two-stage mechanistic pathway in a single pot:

-

Condensation: Nucleophilic addition of the primary amine to the aldehyde yields a hemiaminal intermediate, which rapidly dehydrates to form an electrophilic imine (Schiff base)[1].

-

Reduction: The imine/iminium species is subsequently reduced by a mild hydride source to yield the secondary amine[2].

The presence of the ortho-methyl group on 2-methylaniline introduces mild steric hindrance, which can retard the initial nucleophilic attack compared to unsubstituted anilines. To counteract this, a stoichiometric amount of acetic acid is employed to accelerate iminium ion formation and drive the equilibrium forward[2].

Figure 1: Mechanistic pathway of the direct reductive amination process.

Reagent Selection & Causality

The choice of reducing agent is the most critical parameter in a reductive amination. The goal is to maximize chemoselectivity—reducing the iminium intermediate without prematurely reducing the starting aldehyde to 4-fluorobenzyl alcohol.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemoselectivity | Toxicity Profile | Causality & Suitability for this Protocol |

| NaBH(OAc)₃ (STAB) | Excellent (Iminium > Aldehyde) | Moderate | Optimal. The electron-withdrawing acetoxy groups dampen hydride reactivity, making it highly selective for imines over aldehydes[3]. |

| NaBH₃CN | Good | High (Cyanide risk) | Sub-optimal. Effective, but highly toxic. Can generate hazardous HCN gas under the acidic conditions required for this reaction[1]. |

| NaBH₄ | Poor (Reduces aldehyde) | Low | Poor. Too reactive. Will rapidly reduce 4-fluorobenzaldehyde to the corresponding alcohol before the imine can form[2]. |

Solvent Selection: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides an optimal balance of solubility for the borohydride species and generally yields faster reaction kinetics for direct reductive aminations[2].

Experimental Protocol (10 mmol Scale)

Quantitative Data & Stoichiometry

Table 2: Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Eq. | Mass / Volume | Function |

| 4-Fluorobenzaldehyde | 124.11 | 1.00 | 1.24 g (1.07 mL) | Electrophile |

| 2-Methylaniline | 107.16 | 1.05 | 1.13 g (1.12 mL) | Nucleophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.40 | 2.97 g | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (0.57 mL) | Acid Catalyst |

| 1,2-Dichloroethane | 98.96 | - | 40 mL | Solvent |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure & Self-Validating Controls

Step 1: Imine Formation

-

In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and 2-methylaniline (1.13 g, 10.5 mmol) in anhydrous 1,2-dichloroethane (40 mL).

-

Causality: A slight excess of the amine (1.05 eq) ensures complete consumption of the aldehyde, preventing the formation of difficult-to-separate benzyl alcohol byproducts.

-

-

Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise to the stirring solution.

-

Self-Validation (IPC 1): Stir the mixture at room temperature for 30 minutes. A visual color shift (typically to a deeper yellow) validates the successful formation of the Schiff base.

Step 2: Hydride Reduction

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: Cooling the mixture before adding the reducing agent mitigates the mild exotherm associated with hydride transfer and minimizes any background reduction of unreacted aldehyde.

-

-

Add sodium triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portionwise over 5–10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours under a nitrogen atmosphere.

-

Self-Validation (IPC 2): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The product N-(4-fluorobenzyl)-2-methylaniline will appear as a new, UV-active spot that is more polar than the imine intermediate but less polar than the starting 2-methylaniline. Complete disappearance of the aldehyde spot validates reaction completion.

Step 3: Biphasic Quench and Extraction

-

Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (25 mL) dropwise.

-

Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB. This step releases hydrogen gas (requiring slow addition) and converts the protonated secondary amine product into its free base form, allowing it to partition into the organic layer.

-

-

Self-Validation (IPC 3): Stir vigorously for 15 minutes. The cessation of gas (H₂) evolution indicates that all residual hydride has been safely neutralized.

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

-

Concentrate the product-containing fractions to afford pure N-(4-fluorobenzyl)-2-methylaniline as a clear to pale-yellow oil.

-

Note on Dialkylation: Because the starting material is a primary amine and the product is a sterically hindered secondary amine, over-alkylation (tertiary amine formation) is highly disfavored and rarely observed under these controlled conditions[1].

-

References[3] Title: Sodium Triacetoxyborohydride

Sources

Application Note: Optimized Synthesis of (E)-N-(4-fluorobenzylidene)-2-methylaniline

Executive Summary

This protocol details the synthesis of (E)-N-(4-fluorobenzylidene)-2-methylaniline via the acid-catalyzed condensation of 4-fluorobenzaldehyde and 2-methylaniline (o-toluidine). While Schiff base formation is a classic reaction, the presence of the ortho-methyl group on the aniline introduces steric hindrance that can retard nucleophilic attack, while the para-fluorine on the aldehyde exerts unique electronic effects (inductive withdrawal vs. mesomeric donation).

This guide provides two methodologies:

-

Method A (Green Protocol): Ethanol-based reflux for standard laboratory scale (1–10 mmol).

-

Method B (High-Efficiency Protocol): Toluene azeotropic reflux for scale-up (>50 mmol) or stubborn substrates.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Overview & Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway. The acid catalyst is critical here to protonate the carbonyl oxygen, increasing its electrophilicity to overcome the steric bulk of the 2-methylaniline.

Reaction Scheme

Mechanistic Pathway (Graphviz)

Figure 1: Acid-catalyzed mechanism for Schiff base formation. The dehydration step is often rate-determining in the presence of steric hindrance.

Reagents and Equipment

Table 1: Reagent Specifications

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 1.157 | Electrophile |

| 2-Methylaniline | 107.15 | 1.0 | 1.006 | Nucleophile |

| Glacial Acetic Acid | 60.05 | 0.05 (cat) | 1.049 | Catalyst |

| Ethanol (Abs.) | 46.07 | Solvent | 0.789 | Solvent (Method A) |

| Toluene | 92.14 | Solvent | 0.867 | Solvent (Method B) |

Safety Note: 2-Methylaniline (o-toluidine) is toxic and a potential carcinogen. 4-Fluorobenzaldehyde is a skin irritant. Handle all reagents in a fume hood with nitrile gloves.

Experimental Protocols

Method A: Standard Ethanol Reflux (Recommended for <5g)

Best for rapid library synthesis and initial screening.

-

Preparation: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 15 mL of absolute ethanol .

-

Addition: Add 2-methylaniline (1.07 g, 1.07 mL, 10 mmol) dropwise to the stirring solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid .

-

Expert Insight: Without acid, the reaction may stall at the carbinolamine stage due to the ortho-methyl steric effect.

-

-

Reaction: Attach a water-cooled reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) for 3–5 hours .

-

Monitoring: Check via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear; the imine product typically has a lower Rf than the aldehyde but higher than the amine.

-

-

Workup (Crystallization):

-

Remove the flask from heat and allow it to cool to room temperature.

-

Place the flask in an ice-water bath for 30 minutes.

-

If solid forms: Filter the precipitate using a Buchner funnel. Wash with 5 mL of cold ethanol.

-

If oil forms (Common with o-toluidine): Evaporate the ethanol using a rotary evaporator. Redissolve the oily residue in a minimum amount of hot hexane (or hexane/EtOAc 9:1) and cool slowly to induce crystallization. Scratching the glass side may be necessary.

-

-

Purification: Recrystallize from hot ethanol or methanol if high purity is required for biological assays.

Method B: Dean-Stark Dehydration (Scale-up)

Best for yields >95% or if the equilibrium is unfavorable.

-

Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.

-

Loading: Add 4-fluorobenzaldehyde (50 mmol), 2-methylaniline (50 mmol), p-toluenesulfonic acid (PTSA) (0.5 mmol, 1 mol%), and toluene (100 mL).

-

Reflux: Heat to vigorous reflux (115°C). Water will azeotrope into the trap.

-

Completion: Continue until water collection ceases (approx. 1 mL theoretical for 50 mmol).

-

Workup: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for Method A.

Validation & Characterization (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Table 2: Expected Physico-Chemical Properties

| Parameter | Expected Value/Range | Diagnostic Note |

| Physical State | Pale yellow solid or oil | Ortho-substitution often lowers MP, leading to oils that solidify slowly.[1] |

| Melting Point | 40–65°C (Estimate) | Sharp range indicates purity. Broad range indicates wet/impure product. |

| Yield | 85–95% | Lower yields suggest incomplete water removal or hydrolysis during workup. |

Spectroscopic Validation[3]

-

¹H NMR (CDCl₃, 400 MHz):

-

Azomethine (CH=N): Look for a distinct singlet at δ 8.3–8.5 ppm . This confirms the imine bond.

-

Aldehyde (CHO): Absence of the singlet at δ ~10.0 ppm confirms consumption of starting material.

-

Methyl Group: Singlet at δ ~2.4 ppm .

-

-

IR Spectroscopy (ATR):

-

C=N Stretch: Strong band at 1615–1630 cm⁻¹ .

-

Absence of C=O: No band at 1700 cm⁻¹.

-

Troubleshooting & Optimization

Issue: Product "Oils Out" and won't crystallize.

-

Cause: The 2-methyl group disrupts crystal packing; residual solvent (ethanol) acts as an impurity.

-

Solution: Evaporate all ethanol. Dissolve the oil in a minimal amount of diethyl ether, then add pentane or hexane until cloudy. Store in a freezer (-20°C) overnight. Scratch the flask with a glass rod to provide nucleation sites.

Issue: Low Yield / Hydrolysis.

-

Cause: Schiff bases are hydrolytically unstable. Moisture from the air or wet solvents can reverse the reaction.

-

Solution: Ensure all solvents are anhydrous. Store the product in a desiccator. If using Method B, ensure the Dean-Stark trap is functioning correctly.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for the Formation of a Schiff Base from 4-Fluorobenzaldehyde. Retrieved from

-

Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Retrieved from

-

ChemicalBook. (2025). 4-Fluoro-2-methylaniline Product Properties and Synthesis. Retrieved from

-